molecular formula C14H15N3O4S B2427846 N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide CAS No. 561002-08-2

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide

Cat. No. B2427846
CAS RN: 561002-08-2
M. Wt: 321.35
InChI Key: WFXWOOGHZRRSAU-UHFFFAOYSA-N
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Description

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide, also known as BHHS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BHHS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in a variety of cancers.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • A study focused on the synthesis of 3-hydroxy-4-aminobenzene sulfonamide derivatives, using N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide as a starting material. This research aimed to prepare new heterocyclic compounds, highlighting the compound's role in the synthesis of complex organic structures (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Antimicrobial and Antitubercular Agents

  • Another study synthesized benzene sulfonamide pyrazole oxadiazole derivatives from this compound. These derivatives were evaluated for their antimicrobial and antitubercular activities, indicating the potential of the compound in developing new therapeutic agents (Shingare et al., 2022).

Synthesis of Polymeric Materials

  • The compound has also been used in the synthesis of polymer-based materials. A study involving the synthesis of a novel sulfonic acid-containing benzoxazine monomer utilized a derivative of this compound. This highlights its application in advanced material science, particularly in the context of polymer chemistry (Yao et al., 2014).

Anticancer and Antioxidant Effects

  • Research into the potential use of benzene sulfonamide derivatives as anticancer agents is ongoing. A study synthesized new sulfonamide drugs and assessed their anticancer effects against breast carcinoma cell lines. This research underscores the importance of this compound derivatives in the development of novel cancer therapies (Mohamed et al., 2022).

properties

IUPAC Name

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c15-17-14(19)12-8-11(6-7-13(12)18)22(20,21)16-9-10-4-2-1-3-5-10/h1-8,16,18H,9,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXWOOGHZRRSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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